![molecular formula C22H23N3O4S B2996214 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 893125-99-0](/img/structure/B2996214.png)
2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Synthesis
This compound is a part of research focused on the synthesis and development of novel heterocyclic compounds. Studies such as the work by Mohareb et al. (2004) on thiophenylhydrazonoacetates in heterocyclic synthesis demonstrate the utility of related thiophene derivatives in creating a range of pyrazole, isoxazole, pyrimidine, and other heterocyclic derivatives. These compounds have potential applications in medicinal chemistry and materials science due to their diverse biological activities and chemical properties (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antimicrobial and Antibacterial Agents
Research on compounds structurally related to 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has shown promising antimicrobial and antibacterial activities. For instance, Talupur, Satheesh, and Chandrasekhar (2021) synthesized derivatives that underwent biological evaluation and molecular docking studies, indicating their potential as antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Antioxidant Activity
Compounds with structural features similar to the specified chemical have been evaluated for their antioxidant activities. The study by Tumosienė et al. (2019) on 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed potent antioxidant properties, which could be leveraged in developing treatments for oxidative stress-related diseases (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Molecular Docking and Drug Design
The synthesis and characterization of thiophene derivatives, including molecular docking studies, are crucial in the design and development of new therapeutic agents. The research by Kausar et al. (2021) on thiophene-2-carboxamide Schiff base derivatives demonstrates the application of these compounds in exploring potential inhibitors for acetylcholinesterase and butyrylcholinesterase, offering insights into their mechanism of action and potential therapeutic uses (Kausar, Murtaza, Arshad, Munir, Saleem, Rafique, & Tawab, 2021).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various cellular targets, such as enzymes and receptors, to exert their effects .
Mode of Action
The compound appears to exert its effects by interacting with its targets and inducing changes in cellular processes. For instance, it has been shown to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Biochemical Pathways
The compound seems to affect several biochemical pathways. It increases glucose uptake, which could impact glycolysis and energy production pathways. Additionally, it influences the production of adenosine triphosphate (ATP), a key molecule in energy transfer within cells .
Pharmacokinetics
Similar compounds have been shown to have good permeability and excellent metabolic stability on human liver microsomes . These properties can significantly impact the compound’s bioavailability.
Result of Action
The compound’s action results in suppressed cell growth and increased cell-specific glucose uptake rate. It also increases the amount of intracellular ATP during monoclonal antibody production. Moreover, it suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Propiedades
IUPAC Name |
2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-23-21(29)19-15-5-3-2-4-6-16(15)30-22(19)24-20(28)13-7-9-14(10-8-13)25-17(26)11-12-18(25)27/h7-10H,2-6,11-12H2,1H3,(H,23,29)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZFSUXXHPMFPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2996132.png)

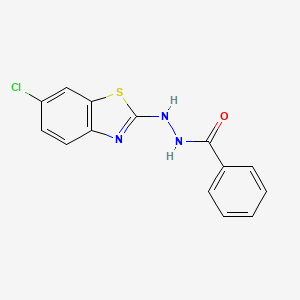
![2-fluoro-5-[1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carbonyl]pyridine](/img/structure/B2996137.png)
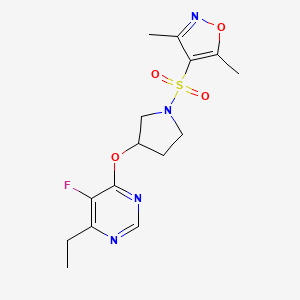
![Methyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2996139.png)
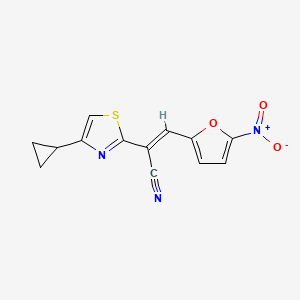

![1-(4-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2996144.png)
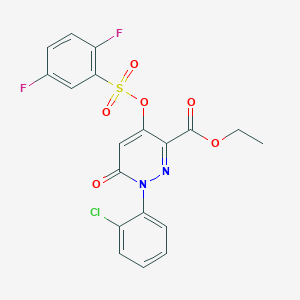

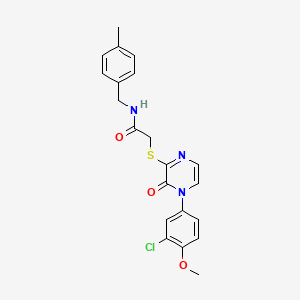

![6-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1,3-benzothiazole](/img/structure/B2996152.png)